molecular formula C7H7F3N2O2S B6152253 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide CAS No. 363-93-9

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6152253
CAS RN: 363-93-9
M. Wt: 240.2
InChI Key:
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Description

“4-amino-2-(trifluoromethyl)benzene-1-sulfonamide” is a derivative of benzenesulfonamide . Benzenesulfonamide and its derivatives are known to inhibit human carbonic anhydrase B and are effective in the treatment of proliferative diseases such as cancer . They are also used in the synthesis of dyes, photochemicals, and disinfectants .

Mechanism of Action

As a sulfonamide derivative, “4-amino-2-(trifluoromethyl)benzene-1-sulfonamide” likely functions by competitively inhibiting enzymatic reactions involving para-aminobenzoic acid (PABA) . PABA is needed in enzymatic reactions that produce folic acid, which acts as a coenzyme in the synthesis of purines and pyrimidines. Mammals do not synthesize their own folic acid so are unaffected by PABA inhibitors, which selectively kill bacteria .

Safety and Hazards

“4-amino-2-(trifluoromethyl)benzene-1-sulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide involves the reaction of 4-nitro-2-(trifluoromethyl)benzenesulfonamide with tin and hydrochloric acid to reduce the nitro group to an amino group, followed by the addition of sodium hydroxide to convert the sulfonamide group to a sulfonic acid group, and finally, the addition of ammonia to form the desired product.", "Starting Materials": [ "4-nitro-2-(trifluoromethyl)benzenesulfonamide", "Tin", "Hydrochloric acid", "Sodium hydroxide", "Ammonia" ], "Reaction": [ "Step 1: 4-nitro-2-(trifluoromethyl)benzenesulfonamide is added to a mixture of tin and hydrochloric acid and heated to reduce the nitro group to an amino group.", "Step 2: Sodium hydroxide is added to the mixture to convert the sulfonamide group to a sulfonic acid group.", "Step 3: Ammonia is added to the mixture to form 4-amino-2-(trifluoromethyl)benzene-1-sulfonamide." ] }

CAS RN

363-93-9

Product Name

4-amino-2-(trifluoromethyl)benzene-1-sulfonamide

Molecular Formula

C7H7F3N2O2S

Molecular Weight

240.2

Purity

95

Origin of Product

United States

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